6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 1215389-39-1) is a synthetic small molecule featuring a bicyclic thienopyridine core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The compound is substituted at the 2-position with a 4-(piperidin-1-ylsulfonyl)benzamido group and at the 6-position with a methyl group. Its hydrochloride salt form is commonly utilized in research settings, with handling precautions emphasizing avoidance of heat and ignition sources .
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, which has been studied for its inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. Derivatives of this structural class exhibit potent anti-inflammatory properties, as demonstrated in rat whole-blood assays and adjuvant-induced arthritic models .
Properties
IUPAC Name |
6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c1-24-12-9-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-5-7-15(8-6-14)31(28,29)25-10-3-2-4-11-25/h5-8H,2-4,9-13H2,1H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJOPBHCZAFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core
The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold is typically constructed via cyclocondensation or formylation-mediated ring closure . A method adapted from clopidogrel synthesis involves reacting a thiophene-ethylamine derivative with paraformaldehyde under acidic conditions to form the fused ring system. For example:
- Step 1 : 2-(2-Thienyl)ethylamine is treated with paraformaldehyde in hydrochloric acid at 60–80°C, inducing cyclization to yield 4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
- Step 2 : The intermediate is isolated as a hydrochloride salt via crystallization from ethanol/water mixtures, achieving >95% purity.
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Acid Catalyst | HCl (conc.) |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
N-Methylation at Position 6
Transfer hydrogenation with formaldehyde is a preferred method for introducing the methyl group at position 6, avoiding harsh alkylating agents. A protocol from US8697876B2 employs:
- Conditions : Piperidine derivatives are reacted with formaldehyde (2.5 eq.) and 10% palladium on charcoal under reflux in ethanol/water (3:1).
- Mechanism : The reaction proceeds via imine formation followed by hydrogen transfer, achieving >90% conversion to the N-methylated product.
Alternative Approach : Direct alkylation using methyl iodide and potassium carbonate in DMF at 50°C yields the methylated derivative but with lower selectivity (70–75%).
Sulfonylation to Attach the Piperidin-1-Ylsulfonyl Group
The piperidin-1-ylsulfonyl moiety is introduced via sulfonylation of 4-aminobenzoic acid derivatives:
- Step 1 : 4-Aminobenzoic acid is treated with piperidine-1-sulfonyl chloride (1.1 eq.) in pyridine at 0–5°C.
- Step 2 : The sulfonamide product is isolated by precipitation in ice-cwater and recrystallized from methanol (purity >98%).
Reaction Optimization :
| Variable | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Base | Pyridine (2.5 eq.) |
| Reaction Time | 2 hours |
Formation of the 3-Carboxamide Functionality
The 3-carboxamide group is installed through nitrile hydrolysis followed by amidation:
- Step 1 : A nitrile intermediate is hydrolyzed to the carboxylic acid using 6M HCl at 100°C.
- Step 2 : The acid is converted to the carboxamide via reaction with ammonium chloride and HATU in DMF, achieving 80–85% yield.
Alternative Pathway : Direct coupling of the carboxylic acid with an amine using T3P (propylphosphonic anhydride) in THF provides a one-pot route with comparable efficiency.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 6H, piperidine), 2.35 (s, 3H, CH₃), 3.15–3.30 (m, 4H, thienopyridine), 7.85 (d, J=8.4 Hz, 2H, aromatic).
- HPLC Purity : ≥99.5% (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate its interactions with biological targets.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Key Differences: The 2-position substituent is an (E)-(4-methylphenyl)methyleneamino group instead of the 4-(piperidin-1-ylsulfonyl)benzamido moiety. The 3-carboxamide group is retained, but the N-substituent is a 4-methoxyphenyl group.
- The methoxyphenyl group may enhance lipophilicity compared to the parent compound .
Methyl-Substituted Piperidine Analogues
- Examples: 6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216783-96-8) 6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Key Differences :
Thieno[2,3-b]pyridine Derivatives
- Example: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Key Differences: The fused thienopyridine system differs in ring fusion (2,3-b vs. 2,3-c), altering the spatial arrangement of substituents. Ethoxycarbonyl and methoxyphenyl groups replace the sulfonamide-benzamido moiety, likely reducing TNF-α inhibitory activity .
Table 1: Comparative Analysis of Key Compounds
*IC₅₀ values for TNF-α inhibition are extrapolated from class-specific data in rat models .
Key Findings from Comparative Studies
The unsubstituted piperidine in the target compound may optimize interactions with polar residues in TNF-α or its receptors .
Role of the Benzamido Group: The 4-(piperidin-1-ylsulfonyl)benzamido group in the target compound enhances hydrogen-bonding capacity compared to simpler substituents (e.g., methyleneamino groups in ), likely improving binding specificity .
Ring Fusion Position: Thieno[2,3-c]pyridines (target) exhibit distinct conformational flexibility compared to thieno[2,3-b]pyridines (), which may explain superior anti-inflammatory activity in the former class .
Q & A
Basic: What are the key synthetic pathways and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step protocols, typically starting with the thieno[2,3-c]pyridine core. Critical steps include sulfonamide coupling and amidation. Key reaction conditions and reagents are summarized below:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic/neutral conditions |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium hydride | Dimethylformamide (DMF) |
Optimization requires strict control of temperature, solvent polarity, and anhydrous environments. For example, DMF enhances substitution efficiency, while LiAlH4 in dry ether ensures selective reduction without over-reducing sensitive groups .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton/carbon environments (e.g., piperidinylsulfonyl protons at δ 2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 513.1 for hydrochloride salt ).
Advanced: How can researchers resolve low yields in the final amidation step?
Answer:
Low yields may result from:
- Incomplete activation: Use coupling agents like HATU or EDCI with HOAt to enhance carboxylate activation.
- Side reactions: Introduce protecting groups for amines (e.g., Boc) during intermediate steps .
- Solvent optimization: Replace DMF with dichloromethane for sterically hindered amides .
Validate intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) .
Advanced: How should contradictory bioactivity data across studies be analyzed?
Answer:
Discrepancies often arise from:
- Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Impurity profiles: Compare HPLC traces and MS data between batches .
- Structural analogs: Test activity of derivatives (e.g., piperidine-substituted vs. morpholine analogs) to identify critical pharmacophores .
Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to confirm target engagement .
Basic: What functional groups dictate the compound’s reactivity and stability?
Answer:
Key functional groups include:
- Sulfonamide (R-SO2-NR2): Susceptible to hydrolysis under strong acids/bases. Stabilize with pH 6–8 buffers .
- Thienopyridine core: Aromatic stability enables π-stacking with biological targets .
- Amide bond (CONH): Resistant to nucleophilic attack but prone to enzymatic cleavage (e.g., proteases) .
Advanced: What computational strategies predict binding modes to kinase targets?
Answer:
- Molecular docking: Use AutoDock Vina with PubChem’s 3D conformer data (CID: [withheld]) to model ATP-binding pockets .
- Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in AMBER) to assess binding stability .
- QSAR models: Train on analogs (e.g., methyl vs. ethyl substituents) to predict IC50 trends .
Basic: How is the compound’s solubility profile managed in biological assays?
Answer:
- Solubility enhancers: Use DMSO (≤1% v/v) for stock solutions to avoid precipitation .
- Buffered systems: Phosphate-buffered saline (PBS) at pH 7.4 maintains stability during cell-based assays .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Lyophilization: Store as a lyophilized powder at -80°C under argon to prevent hydrolysis .
- Stabilizers: Add antioxidants (e.g., BHT) to liquid formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
